molecular formula C10H9ClN2O2 B1394536 Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1196151-72-0

Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B1394536
CAS No.: 1196151-72-0
M. Wt: 224.64 g/mol
InChI Key: VIQFVDJCEMGLQQ-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H9ClN2O2. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with Janus kinase 3 (JAK3), where it acts as an inhibitor . This interaction is crucial for modulating inflammatory and immune responses. The compound also interacts with cytokine receptors, influencing signal transduction pathways that are essential for cellular communication and function .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory effect on Janus kinase 3 (JAK3) impacts the proliferation and differentiation of T cells, which are vital for immune responses . Additionally, the compound affects the expression of genes involved in cytokine signaling, thereby altering cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of Janus kinase 3 (JAK3), inhibiting its activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the cytokine-mediated signal transduction, leading to altered gene expression and immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in modulating immune responses and cytokine signaling pathways . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profiles.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits Janus kinase 3 (JAK3) activity without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and immunosuppression have been observed . These dosage-dependent effects highlight the importance of optimizing dosage regimens for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . The compound’s metabolism can affect its bioavailability and efficacy, as well as its potential for drug-drug interactions . Understanding these metabolic pathways is essential for developing safe and effective therapeutic strategies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, influencing its therapeutic and toxic effects . Its distribution is also affected by factors such as tissue permeability and blood flow . These aspects are critical for determining the compound’s pharmacokinetics and optimizing its clinical use.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with Janus kinase 3 (JAK3) and other signaling molecules . Post-translational modifications and targeting signals can influence its localization to specific compartments or organelles, thereby modulating its biological effects . Understanding these localization patterns is crucial for elucidating the compound’s mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-1H-pyrrole-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-6-7(11)3-4-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQFVDJCEMGLQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CN=C2N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693600
Record name Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196151-72-0
Record name Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196151-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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